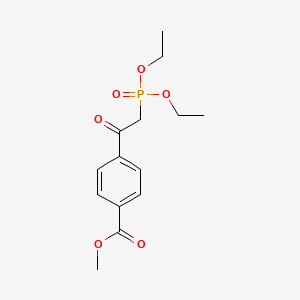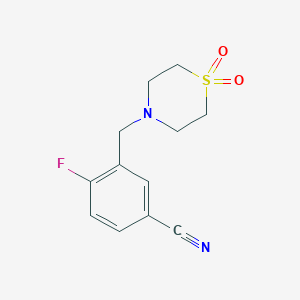
3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile is a chemical compound characterized by the presence of a fluorine atom, a benzonitrile group, and a thiomorpholine ring with a dioxido substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile typically involves the reaction of 4-fluorobenzonitrile with a thiomorpholine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents .
科学的研究の応用
3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other thiomorpholine derivatives and fluorobenzonitrile analogs, such as:
- 4-(1,1-Dioxidothiomorpholino)benzaldehyde
- N-(5-(4-((1,1-Dioxidothiomorpholino)methyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide .
Uniqueness
The uniqueness of 3-((1,1-Dioxidothiomorpholino)methyl)-4-fluorobenzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C12H13FN2O2S |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H13FN2O2S/c13-12-2-1-10(8-14)7-11(12)9-15-3-5-18(16,17)6-4-15/h1-2,7H,3-6,9H2 |
InChIキー |
BAXOPPOIPKGBKW-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCN1CC2=C(C=CC(=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


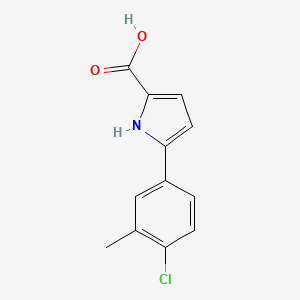
![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)
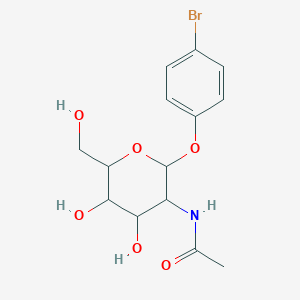

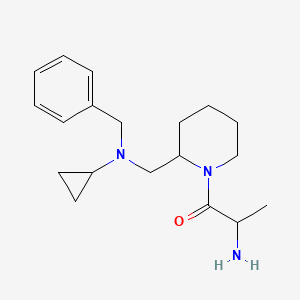


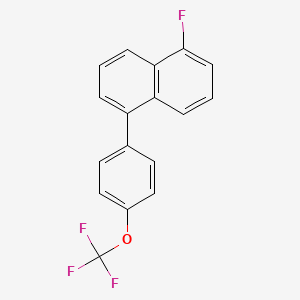
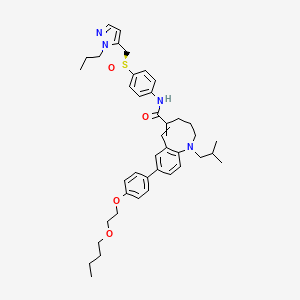
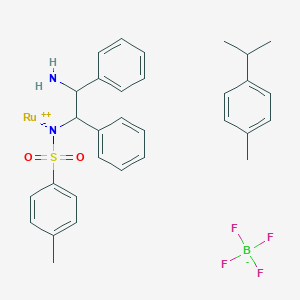


![benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
